Direct Head-to-Head Caspase-3 Selectivity: Ac-DEVD-CHO vs. Ac-YVAD-CHO
In direct comparative enzymatic assays using purified caspase-3, Ac-DEVD-CHO demonstrates a Ki value of less than 1 nM (specifically 0.23 nM in independent determinations), whereas the caspase-1-directed inhibitor Ac-YVAD-CHO exhibits a Ki of 12 μM against the same caspase-3 enzyme . In functional PARP cleavage assays conducted in cultured human osteosarcoma cell extracts, Ac-DEVD-CHO achieves an IC50 of 0.2 nM, while Ac-YVAD-CHO shows negligible inhibition with an IC50 exceeding 10 μM . This represents a greater than 50,000-fold difference in inhibitory potency against caspase-3 between these two commercially available aldehyde inhibitors.
| Evidence Dimension | Inhibition of purified caspase-3 (Ki) |
|---|---|
| Target Compound Data | Ki < 1 nM (0.23 nM) |
| Comparator Or Baseline | Ac-YVAD-CHO: Ki = 12 μM |
| Quantified Difference | > 50,000-fold greater potency for Ac-DEVD-CHO |
| Conditions | Purified caspase-3 enzymatic assay; cell-free system |
Why This Matters
This quantitative selectivity differential establishes Ac-DEVD-CHO as the definitive reagent for caspase-3-specific inhibition, whereas Ac-YVAD-CHO is functionally inactive against caspase-3 at physiologically relevant concentrations and should not be used as a substitute in caspase-3-dependent apoptosis studies.
